5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
The compound 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (hereafter referred to as the target compound) features an oxazole core substituted at position 2 with a thiophen-2-yl group, at position 4 with a carbonitrile moiety, and at position 5 with a piperazine ring bearing a 3,4-dimethoxybenzoyl substituent. This structure combines pharmacophoric elements commonly exploited in medicinal chemistry:
- Piperazine: Enhances solubility and conformational flexibility, facilitating receptor interactions .
- 3,4-Dimethoxybenzoyl: Provides electron-donating groups that may improve binding affinity through hydrogen bonding or π-π stacking .
- Carbonitrile: Acts as a hydrogen bond acceptor, influencing electronic properties and metabolic stability .
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-27-16-6-5-14(12-17(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(29-21)18-4-3-11-30-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDDXQADGPDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a dimethoxybenzoyl moiety, and an oxazole structure, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 396.52 g/mol |
| IUPAC Name | 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-thiophen-2-yl-oxazole-4-carbonitrile |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperazine ring enhances its binding affinity, while the dimethoxybenzoyl and thiophene groups may facilitate interaction with biological membranes.
Antioxidant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the one in focus have been shown to protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). In particular, they stabilize mitochondrial membrane potential and promote cell survival through mechanisms involving the IL-6/Nrf2 signaling pathway .
Neuroprotective Effects
Research has demonstrated that certain piperazine derivatives can effectively shield neuronal cells from apoptosis caused by oxidative stress. The tested compounds were able to mitigate damage in SH-SY5Y cells when exposed to hydrogen peroxide (H₂O₂), suggesting their potential as neuroprotective agents .
Anticancer Potential
The compound's structure suggests possible anticancer activity. Similar piperazine-based compounds have been evaluated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies on related compounds revealed that they could effectively reduce tumor growth in various cancer models .
Case Studies
- Neuroprotective Study : A study involving SH-SY5Y cells demonstrated that the compound could significantly reduce oxidative damage at concentrations as low as 20 µM. The mechanism involved decreasing ROS levels and stabilizing mitochondrial function .
- Anticancer Activity : In vitro assays indicated that similar compounds led to significant reductions in cell viability in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group’s substitution pattern significantly impacts electronic and steric properties. Key analogs include:
Analysis :
Oxazole 2-Substituent Variations
The heteroaromatic group at position 2 influences lipophilicity and target engagement:
Analysis :
Melting Points and Purity
Data from analogous compounds () highlights trends:
Analysis :
- Piperazine-acetylated analogs (e.g., 12l) exhibit higher melting points than non-acetylated derivatives (e.g., 12m), likely due to increased crystallinity .
- Purity levels >95% (common in ) suggest robust synthetic protocols for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
